molecular formula C7H19N2OP B6246402 3-[(3-aminopropyl)(methyl)phosphoryl]propan-1-amine CAS No. 62271-90-3

3-[(3-aminopropyl)(methyl)phosphoryl]propan-1-amine

Cat. No.: B6246402
CAS No.: 62271-90-3
M. Wt: 178.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-aminopropyl)(methyl)phosphoryl]propan-1-amine is a chemical compound with the molecular formula C7H19N2OP. It is known for its unique structure, which includes both amine and phosphoryl functional groups. This compound is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-aminopropyl)(methyl)phosphoryl]propan-1-amine typically involves the reaction of 3-aminopropylamine with methylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-aminopropylamine+methylphosphonic dichlorideThis compound+HCl\text{3-aminopropylamine} + \text{methylphosphonic dichloride} \rightarrow \text{this compound} + \text{HCl} 3-aminopropylamine+methylphosphonic dichloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-aminopropyl)(methyl)phosphoryl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding oxides.

    Reduction: The phosphoryl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can react with the amine groups under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

3-[(3-aminopropyl)(methyl)phosphoryl]propan-1-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(3-aminopropyl)(methyl)phosphoryl]propan-1-amine exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the phosphoryl group can participate in phosphorylation reactions. These interactions can influence cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-aminopropylamine: A simpler compound with only amine groups.

    Methylphosphonic acid: Contains the phosphoryl group but lacks the amine functionality.

    N-methyl-1,3-propanediamine: Similar structure but without the phosphoryl group.

Uniqueness

3-[(3-aminopropyl)(methyl)phosphoryl]propan-1-amine is unique due to the combination of both amine and phosphoryl groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.

Properties

CAS No.

62271-90-3

Molecular Formula

C7H19N2OP

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.